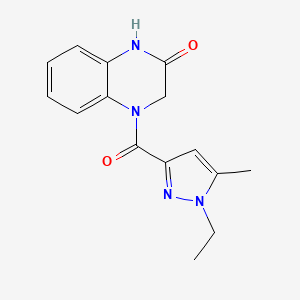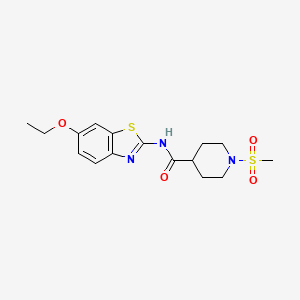
1-methanesulfonyl-N-(2-methyl-1,3-benzothiazol-6-yl)piperidine-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-methanesulfonyl-N-(2-methyl-1,3-benzothiazol-6-yl)piperidine-4-carboxamide is a useful research compound. Its molecular formula is C15H19N3O3S2 and its molecular weight is 353.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 353.08678382 g/mol and the complexity rating of the compound is 541. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mecanismo De Acción
Target of Action
Benzothiazole derivatives have been reported to exhibit anti-tubercular activity . They have shown potent inhibition against Mycobacterium tuberculosis, suggesting that the compound might target enzymes or proteins essential for the survival of these bacteria .
Mode of Action
tuberculosis . The compound might interact with its targets, leading to changes that inhibit the growth and proliferation of the bacteria .
Biochemical Pathways
Given the reported anti-tubercular activity of benzothiazole derivatives , it can be speculated that the compound might interfere with the biochemical pathways essential for the survival and proliferation of M. tuberculosis.
Result of Action
Given the reported anti-tubercular activity of benzothiazole derivatives , it can be speculated that the compound might lead to the inhibition of growth and proliferation of M. tuberculosis.
Análisis Bioquímico
Biochemical Properties
1-methanesulfonyl-N-(2-methyl-1,3-benzothiazol-6-yl)piperidine-4-carboxamide plays a significant role in biochemical reactions, particularly in the inhibition of acetylcholinesterase (AChE) and the aggregation of amyloid-beta (Aβ) peptides . The compound interacts with AChE by binding to its active site, leading to the inhibition of its enzymatic activity. This interaction is crucial for its potential use in the treatment of neurodegenerative diseases such as Alzheimer’s disease. Additionally, the compound has been shown to inhibit the aggregation of Aβ peptides, which are implicated in the pathogenesis of Alzheimer’s disease .
Cellular Effects
The effects of this compound on various cell types and cellular processes have been extensively studied. In neuronal cells, the compound has been shown to protect against oxidative stress-induced cell death by reducing the levels of reactive oxygen species (ROS) and enhancing cell viability . It also influences cell signaling pathways, such as the MAPK/ERK pathway, which is involved in cell survival and proliferation. Furthermore, the compound has been reported to modulate gene expression, particularly genes related to oxidative stress response and neuroprotection .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. The compound binds to the active site of acetylcholinesterase, leading to its inhibition and subsequent increase in acetylcholine levels in the synaptic cleft . This increase in acetylcholine enhances cholinergic neurotransmission, which is beneficial in conditions such as Alzheimer’s disease. Additionally, the compound inhibits the aggregation of amyloid-beta peptides by binding to specific sites on the peptides, preventing their oligomerization and fibril formation . This dual mechanism of action makes the compound a promising candidate for the treatment of neurodegenerative diseases.
Temporal Effects in Laboratory Settings
The stability and degradation of this compound have been studied in laboratory settings. The compound has been shown to be stable under physiological conditions, with minimal degradation over time . Long-term studies have demonstrated that the compound maintains its neuroprotective effects and ability to inhibit acetylcholinesterase and amyloid-beta aggregation over extended periods . These findings suggest that the compound has potential for long-term therapeutic use.
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. At low to moderate doses, the compound has been shown to improve cognitive function and reduce amyloid-beta plaque formation in mouse models of Alzheimer’s disease . At high doses, the compound may exhibit toxic effects, such as hepatotoxicity and nephrotoxicity . These findings highlight the importance of determining the optimal dosage for therapeutic use to maximize efficacy while minimizing adverse effects.
Metabolic Pathways
This compound is involved in several metabolic pathways. The compound is primarily metabolized in the liver by cytochrome P450 enzymes, leading to the formation of various metabolites . These metabolites are then excreted through the kidneys. The compound’s interaction with metabolic enzymes can influence its pharmacokinetics and overall efficacy . Additionally, the compound has been shown to affect metabolic flux and metabolite levels, particularly those related to oxidative stress and neuroprotection .
Transport and Distribution
The transport and distribution of this compound within cells and tissues have been studied to understand its pharmacokinetics. The compound is transported across cell membranes by specific transporters, such as organic anion-transporting polypeptides (OATPs) and P-glycoprotein (P-gp) . Once inside the cells, the compound is distributed to various cellular compartments, including the cytoplasm and nucleus . The compound’s distribution is influenced by its interactions with binding proteins, which can affect its localization and accumulation within tissues .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. The compound has been shown to localize to specific cellular compartments, such as the endoplasmic reticulum and mitochondria . This localization is mediated by targeting signals and post-translational modifications that direct the compound to these organelles . The compound’s activity is influenced by its subcellular localization, as it can interact with specific biomolecules and exert its effects on cellular processes .
Propiedades
IUPAC Name |
N-(2-methyl-1,3-benzothiazol-6-yl)-1-methylsulfonylpiperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O3S2/c1-10-16-13-4-3-12(9-14(13)22-10)17-15(19)11-5-7-18(8-6-11)23(2,20)21/h3-4,9,11H,5-8H2,1-2H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPBJGFMMEOCSLF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(S1)C=C(C=C2)NC(=O)C3CCN(CC3)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![1-ethyl-N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-5-methyl-1H-pyrazole-3-carboxamide](/img/structure/B6538176.png)
![1-ethyl-5-methyl-N-[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]-1H-pyrazole-3-carboxamide](/img/structure/B6538177.png)
![N-{4,6-dioxa-10-thia-12-azatricyclo[7.3.0.0^{3,7}]dodeca-1(9),2,7,11-tetraen-11-yl}-1-ethyl-5-methyl-1H-pyrazole-3-carboxamide](/img/structure/B6538189.png)
![1-ethyl-5-methyl-N-[5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl]-1H-pyrazole-3-carboxamide](/img/structure/B6538190.png)
![N-(5,6-dimethyl-1,3-benzothiazol-2-yl)-1-ethyl-5-methyl-N-[(pyridin-3-yl)methyl]-1H-pyrazole-3-carboxamide](/img/structure/B6538203.png)
![1-ethyl-5-methyl-N-[4-(methylsulfanyl)-1,3-benzothiazol-2-yl]-1H-pyrazole-3-carboxamide](/img/structure/B6538210.png)
![1-ethyl-5-methyl-N-[5-(1,2-oxazol-5-yl)-1,3,4-oxadiazol-2-yl]-1H-pyrazole-3-carboxamide](/img/structure/B6538213.png)
![N-[5-(1-benzofuran-2-yl)-1,3,4-oxadiazol-2-yl]-1-ethyl-5-methyl-1H-pyrazole-3-carboxamide](/img/structure/B6538215.png)
![1-ethyl-N-(4-fluoro-1,3-benzothiazol-2-yl)-5-methyl-N-[(pyridin-2-yl)methyl]-1H-pyrazole-3-carboxamide](/img/structure/B6538216.png)



![1-methanesulfonyl-N-{11-methyl-3,12-dithia-5,10-diazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2(6),4,7,10-pentaen-4-yl}piperidine-4-carboxamide](/img/structure/B6538256.png)

